molecular formula C15H14N2O2S B2365093 1-Benzyl-2-methylsulfonylbenzimidazole CAS No. 100969-46-8

1-Benzyl-2-methylsulfonylbenzimidazole

Cat. No. B2365093
CAS RN: 100969-46-8
M. Wt: 286.35
InChI Key: MSUWCHNLYNBJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-methylsulfonylbenzimidazole is a chemical compound with the molecular formula C15H14N2O2S . It has been studied for its biological activities .


Synthesis Analysis

Derivatives of 1-benzyl-2-methylbenzimidazoles (BMBIs), including 1-Benzyl-2-methylsulfonylbenzimidazole, were synthesized to evaluate their biological activities against Bombyx mori, a lepidopteran model insect . The synthesis process involved a simple nucleophilic substitution reaction and condensation method .


Molecular Structure Analysis

The structure of 1-Benzyl-2-methylsulfonylbenzimidazole is characterized by a benzimidazole core, which is a bicyclic scaffold containing nitrogen . The activity of the compound varied with the position of the substitutions on the 1-benzyl moiety .


Chemical Reactions Analysis

The biological activities of 1-Benzyl-2-methylsulfonylbenzimidazole derivatives were found to be dependent on the position of the substitutions on the 1-benzyl moiety .

Scientific Research Applications

Anticancer Properties

Benzimidazole derivatives have shown promise as potential anticancer agents. Their ability to inhibit enzymes involved in cancer progression makes them valuable candidates for drug development. Research suggests that 1-benzyl-2-methylsulfonylbenzimidazole may exhibit antiproliferative effects against cancer cells, although further studies are needed to elucidate its precise mechanism of action and efficacy .

Antimicrobial Activity

The synthesized benzimidazole compounds, including 1-benzyl-2-methylsulfonylbenzimidazole , have been evaluated for their antimicrobial activity. These molecules demonstrate good potential against both Gram-negative and Gram-positive bacteria, as well as fungal species .

Antiparasitic Applications

Benzimidazoles have been widely used as anthelmintic agents to treat parasitic infections1-benzyl-2-methylsulfonylbenzimidazole may also exhibit antiparasitic properties, although specific studies on its efficacy against particular parasites are necessary .

Cardiovascular Disease Research

Researchers have explored benzimidazole derivatives for their cardiovascular effects. These compounds may modulate certain pathways related to heart health, making them relevant in cardiovascular disease research. While more investigations are needed, 1-benzyl-2-methylsulfonylbenzimidazole could contribute to this field .

Neurological Studies

Benzimidazoles have been investigated for their potential neuroprotective properties. They may influence neurotransmitter systems and neuronal function1-benzyl-2-methylsulfonylbenzimidazole might play a role in neurology research, although further experiments are warranted .

Ophthalmology Applications

The eye is another area where benzimidazole derivatives have been explored. These compounds could impact ocular health and vision-related processes. While specific studies on 1-benzyl-2-methylsulfonylbenzimidazole in ophthalmology are limited, its structural features make it an interesting candidate for further investigation .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazoles are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .

Biochemical Pathways

It is known that benzimidazoles can interfere with various biochemical processes, including dna synthesis and protein production .

Result of Action

In the case of 1-Benzyl-2-methylsulfonylbenzimidazole, it has been observed to exhibit two different biological activities: inhibition of development and acute lethality in Bombyx mori, a lepidopteran model insect . The activity varied with the position of the substitutions on the 1-benzyl moiety; BMBIs with substitutions on the 2 and/or 4 positions had comparatively high activity in comparison with those with substitutions on the 3-position .

Action Environment

The activity of 1-Benzyl-2-methylsulfonylbenzimidazole was also affected by the applied stage, that is, application in the 4th instar mostly interfered with the larval molting or pupation, whereas that in the 3rd instar caused more acute mortality . This suggests that environmental factors such as the developmental stage of the organism can influence the compound’s action, efficacy, and stability.

Future Directions

The future directions for the research on 1-Benzyl-2-methylsulfonylbenzimidazole could involve further exploration of its biological activities and potential applications. The results suggest that BMBIs have multiple modes of action, indicating potential for diverse applications .

properties

IUPAC Name

1-benzyl-2-methylsulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-20(18,19)15-16-13-9-5-6-10-14(13)17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUWCHNLYNBJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-(methylsulfonyl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.